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Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B1589628

An In-depth Technical Guide to the Physicochemical Properties of 8-Oxa-2-
azaspiro[4.5]decan-3-one

Introduction: The Significance of the Spirocyclic
Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that
offer three-dimensional complexity, metabolic stability, and precise vectoral orientation of
functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a
single atom, have emerged as a privileged structural motif. 8-Oxa-2-azaspiro[4.5]decan-3-one
(CAS No. 194862-84-5) represents a key heterocyclic building block within this class.[1] Its
unique topology, combining a tetrahydropyran ring with a y-lactam, provides a rigid framework
that is of significant interest to researchers in drug discovery. While extensive research has
been conducted on related isomers, such as muscarinic agonists for potential Alzheimer's
therapy, the specific physicochemical profile of this compound is not widely published,
necessitating a foundational guide for its characterization.[2]

This document serves as a technical guide for researchers, scientists, and drug development
professionals. It consolidates the available computational data for 8-Oxa-2-
azaspiro[4.5]decan-3-one and, more critically, provides detailed, field-proven methodologies
for the experimental determination of its core physicochemical properties. The protocols
described herein are designed to be self-validating, ensuring the generation of robust and
reliable data essential for advancing discovery programs.
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Part 1: Molecular and Structural Identity

A precise understanding of a compound's structure is the bedrock of all subsequent
characterization.

Chemical Name: 8-Oxa-2-azaspiro[4.5]decan-3-one

CAS Number: 194862-84-5

Molecular Formula: CsH13NO2[3]

Appearance: White crystalline powder

Table 1: Structural and Molecular Identifiers

Identifier Value Source

8-oxa-2-azaspiro[4.5]decan-3-

IUPAC Name Sigma-Aldrich
one
Molecular Weight 155.19 g/mol
Monoisotopic Mass 155.09464 Da PubChemLite[3][4]
SMILES C1COCCC12CC(=0O)NC2 PubChemLite[3]

InChl=1S/C8H13N0O2/c10-7-5-

InChl 8(6-9-7)1-3-11-4-2-8/h1-6H2, PubChemLite[3]
(H,9,10)
KPHVZBBAIJUNAC- _
InChlKey PubChemLite[3]

UHFFFAOYSA-N

Part 2: Computational Physicochemical Profile

Prior to embarking on laboratory work, in-silico models provide valuable estimations of a
compound's properties, guiding experimental design and helping to contextualize its potential
role in a biological system. These predictions are derived from the compound's structure using
established algorithms.
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Table 2: Predicted Physicochemical Properties

Property

Predicted Value

Significance in
. Source
Drug Discovery

XlogP

Indicates high
hydrophilicity,
suggesting good
agueous solubility but PubChemLite[3]
potentially poor

membrane

permeability.

Topological Polar
Surface Area (TPSA)

49.4 Az

Reflects the surface
area occupied by
polar atoms; a value <
140 Az is generally
associated with good

cell permeability.

Hydrogen Bond

Donors

Influences solubility
and receptor binding

interactions.

Hydrogen Bond

Acceptors

Influences solubility
and receptor binding

interactions.

Rotatable Bonds

The rigid spirocyclic

system minimizes
conformational

flexibility, which can
be advantageous for
receptor affinity and

metabolic stability.

These computational values suggest that 8-Oxa-2-azaspiro[4.5]decan-3-one is a polar,

hydrophilic molecule with a rigid structure. The low XlogP, in particular, points towards the

necessity of precise experimental determination of its solubility and lipophilicity.
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Part 3: Experimental Characterization Protocols

The following sections detail the standard, robust methodologies for determining the key
physicochemical properties of a novel compound like 8-Oxa-2-azaspiro[4.5]decan-3-one. The
causality behind experimental choices is explained to ensure a deep understanding of the

process.

Workflow for Physicochemical Characterization

A systematic approach is crucial for efficient and accurate characterization. The following
workflow outlines the logical progression from initial purity assessment to detailed property

measurement.
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Phase 1: Purity & Identity Confirmation

Purity Assessment (HPLC-UV, LC-MS)

Structural Confirmation (*H NMR, 13C NMR, HRMS)

dentity Confirmed

Phase 2: Core Prop

erty Determination

Melting Point & Thermal Stability (DSC)

Aqueous Solubility (Shake-Flask Method)

Acid/Base Dissociation Constant (pKa) (Potentiometric Titration)

Lipophilicity (LogP/LogD) (Shake-Flask or HPLC)
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Caption: General workflow for physicochemical characterization of a new chemical entity.
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Melting Point and Thermal Stability

Importance: The melting point is a fundamental indicator of purity. A sharp melting range
typically signifies a high-purity crystalline solid. Furthermore, thermal analysis by Differential
Scanning Calorimetry (DSC) provides critical information on stability, polymorphism, and
potential degradation, which is vital for formulation and storage decisions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

 Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a
certified indium standard (m.p. 156.6 °C). This step is crucial for data accuracy and
trustworthiness.

o Sample Preparation: Accurately weigh 1-3 mg of 8-Oxa-2-azaspiro[4.5]decan-3-one into a
standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to
serve as the reference.

e Thermal Program:
o Equilibrate the system at 25 °C.

o Ramp the temperature from 25 °C to a temperature sufficiently above the expected
melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. The controlled ramp ensures
thermal equilibrium and reproducible results.

o Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative
degradation.

e Data Analysis:
o The melting point (Tm) is determined as the onset temperature of the melting endotherm.

o The sharpness of the peak indicates the purity. Broad peaks may suggest impurities or
multiple thermal events.

o Integrate the peak area to determine the heat of fusion (AHfus).
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o Observe the thermogram for any other thermal events, such as decomposition (indicated
by a broad, irregular exotherm or endotherm at higher temperatures).

Aqueous Thermodynamic Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and

formulation feasibility. Poor solubility can be a major hurdle in drug development. The "gold

standard" for its determination is the shake-flask method, which measures the equilibrium

concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically
relevant pH of 7.4. Filter the buffer through a 0.22 pm filter.

Sample Addition: Add an excess amount of the solid compound to a series of glass vials
containing the pH 7.4 buffer. The visible excess of solid is necessary to ensure that
equilibrium is reached from a saturated state.

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant
temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period
allows the system to reach thermodynamic equilibrium. A preliminary kinetic study can
determine the minimum time required to reach a plateau in concentration.

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess
solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a low-
binding filter (e.g., 0.22 um PVDF) to remove all undissolved particles. This step is critical to
avoid artificially inflating the measured concentration.

Quantification:

o Prepare a standard calibration curve of the compound in the buffer/organic solvent mixture
used for analysis.

o Dilute the filtered supernatant into the linear range of the calibration curve.
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o Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS
method.

« Data Reporting: The average concentration from replicate measurements is reported as the
thermodynamic solubility in mg/mL or M.

Start: Excess Solid Compound
+ pH 7.4 Buffer

Equilibrate for 24-48h
(Constant Temp. Shaking)

Settle Undissolved Solid

Separate Phases

Filter Supernatant
(0.22 um Syringe Filter)

Analyze Aliquot

Quantify Concentration
(HPLC-UV or LC-MS)

@: Thermodynamic Solubility

Click to download full resolution via product page

Caption: Experimental workflow for the Shake-Flask solubility determination method.
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lonization Constant (pKa)

Importance: The pKa value defines the extent of ionization of a molecule at a given pH. Since
ionization state profoundly affects solubility, permeability, and receptor binding, pKa is a non-
negotiable parameter in drug discovery. The y-lactam in 8-Oxa-2-azaspiro[4.5]decan-3-one is
expected to have a very weakly acidic N-H proton, likely with a pKa outside the physiological
range, but this must be confirmed experimentally.

Experimental Protocol: Potentiometric Titration

e Instrument Setup: Use a calibrated automated titrator equipped with a pH electrode.
Calibrate the electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

o Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a
co-solvent system (e.g., methanol/water or DMSO/water) to ensure sufficient initial solubility.
The presence of a co-solvent will shift the apparent pKa (psKa), which must be corrected.

¢ Titration Procedure:

o Sparge the solution with nitrogen to remove dissolved COz2, which can interfere with the
titration of bases.

o Titrate the solution with a standardized strong acid (e.g., 0.1 M HCI) to protonate all
species fully.

o Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH),
recording the pH value after each incremental addition of titrant.

o Data Analysis and Correction:

o Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the
half-equivalence point.

o For co-solvent systems, perform titrations at multiple solvent ratios (e.g., 20%, 40%, 60%
methanol) and extrapolate the results to 0% organic solvent using a Yasuda-Shedlovsky
plot to obtain the true aqueous pKa. This correction is essential for obtaining a
thermodynamically relevant value.
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Part 4: Synthesis and Purity Considerations

The reliability of all physicochemical data hinges on the purity of the sample. Synthetic routes
for oxa-azaspiro[4.5]decane scaffolds often involve multi-step processes, such as tandem
cyclization reactions.[5][6] Potential impurities could include starting materials, reagents, or
diastereomers. Therefore, it is imperative that the material used for characterization is of high
purity (typically >97%), as confirmed by orthogonal analytical methods like HPLC, LC-MS, and
NMR.

Conclusion

8-Oxa-2-azaspiro[4.5]decan-3-one is a valuable building block for creating structurally
complex molecules for drug discovery and materials science. While specific experimental data
for this compound remains sparse in public literature, this guide provides the necessary
framework for its comprehensive characterization. The computational data suggests a polar,
hydrophilic molecule, and the detailed protocols for determining melting point, solubility, and
pKa offer a clear path for researchers to generate the robust experimental data needed to
unlock its full potential. Adherence to these validated methodologies will ensure the creation of
a high-quality physicochemical profile, enabling informed decisions in any research and
development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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